molecular formula C11H16N2 B11827390 (R)-cyclopentyl(pyridin-2-yl)methanamine

(R)-cyclopentyl(pyridin-2-yl)methanamine

Cat. No.: B11827390
M. Wt: 176.26 g/mol
InChI Key: VRSXRUYHYMYXKO-LLVKDONJSA-N
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Description

®-cyclopentyl(pyridin-2-yl)methanamine is a chiral amine compound that features a cyclopentyl group attached to a pyridin-2-yl methanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-cyclopentyl(pyridin-2-yl)methanamine typically involves the reaction of cyclopentyl bromide with pyridin-2-yl methanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction, yielding the desired product.

Industrial Production Methods

Industrial production methods for ®-cyclopentyl(pyridin-2-yl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of chiral catalysts or resolution techniques can ensure the production of the ®-enantiomer with high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-cyclopentyl(pyridin-2-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopentyl(pyridin-2-yl)methanone.

    Reduction: Formation of cyclopentyl(pyridin-2-yl)methanamine derivatives.

    Substitution: Formation of N-substituted derivatives of ®-cyclopentyl(pyridin-2-yl)methanamine.

Scientific Research Applications

®-cyclopentyl(pyridin-2-yl)methanamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-cyclopentyl(pyridin-2-yl)methanamine is unique due to the presence of the cyclopentyl group, which can influence its steric and electronic properties. This uniqueness can enhance its binding affinity and selectivity in catalytic and biological applications.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

(R)-cyclopentyl(pyridin-2-yl)methanamine

InChI

InChI=1S/C11H16N2/c12-11(9-5-1-2-6-9)10-7-3-4-8-13-10/h3-4,7-9,11H,1-2,5-6,12H2/t11-/m1/s1

InChI Key

VRSXRUYHYMYXKO-LLVKDONJSA-N

Isomeric SMILES

C1CCC(C1)[C@H](C2=CC=CC=N2)N

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=N2)N

Origin of Product

United States

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